molecular formula C23H22FN3O5S B10951926 6-{[{[(2-Fluorophenyl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-{[{[(2-Fluorophenyl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B10951926
M. Wt: 471.5 g/mol
InChI Key: BHZXIKVQEXLQCR-UHFFFAOYSA-N
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Description

6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a 4-thia-1-azabicyclo[3.2.0]heptane ring system, which is a key feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the final compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to the inhibition of bacterial cell wall synthesis, making it a potential candidate for antibiotic development . The compound’s unique structure allows it to bind to enzymes and other proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID stands out due to its fluorobenzoyl and phenylacetyl groups, which may enhance its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C23H22FN3O5S

Molecular Weight

471.5 g/mol

IUPAC Name

6-[[2-[(2-fluorobenzoyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H22FN3O5S/c1-23(2)17(22(31)32)27-20(30)16(21(27)33-23)26-19(29)15(12-8-4-3-5-9-12)25-18(28)13-10-6-7-11-14(13)24/h3-11,15-17,21H,1-2H3,(H,25,28)(H,26,29)(H,31,32)

InChI Key

BHZXIKVQEXLQCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F)C(=O)O)C

Origin of Product

United States

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